Elevated Lipophilicity (logP 3.83) Distinguishes 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde from Common Benzaldehyde Analogs
4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde exhibits a calculated logP of 3.83 [1]. This value is markedly higher than that of the widely used 4-(diethylamino)-2-methylbenzaldehyde (logP 3.57) and substantially exceeds that of 4-(dimethylamino)benzaldehyde (logP 1.81) [2]. The increased logP of 0.26 units relative to the diethylamino analog translates to a predicted ~1.8-fold higher octanol-water partition coefficient, directly influencing the compound's behavior in biphasic systems and its membrane permeability profile.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.83 |
| Comparator Or Baseline | 4-(Diethylamino)-2-methylbenzaldehyde (logP 3.57); 4-(Dimethylamino)benzaldehyde (logP 1.81) |
| Quantified Difference | ΔlogP = +0.26 vs. diethylamino analog; ΔlogP = +2.02 vs. dimethylamino analog |
| Conditions | Calculated logP values (XlogP3-AA) |
Why This Matters
Higher logP directly impacts solubility and partitioning in both synthetic procedures and biological assays, making this compound a distinct choice for applications requiring enhanced lipid solubility.
- [1] Molbase. 4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde. CAS 77147-13-8. LogP 3.834. Accessed 2026. Available from: https://qiye.molbase.cn/ View Source
- [2] BOC Sciences. 4-(Dimethylamino)benzaldehyde. CAS 100-10-7. LogP 1.565. Accessed 2026. Available from: https://buildingblock.bocsci.com/ View Source
